molecular formula C9H9N3O B1266711 1H-Benzimidazole-2-acetamide CAS No. 60792-56-5

1H-Benzimidazole-2-acetamide

Cat. No. B1266711
CAS RN: 60792-56-5
M. Wt: 175.19 g/mol
InChI Key: STRDCKXOEFPOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

1H-Benzimidazole-2-acetamide derivatives have been synthesized through various methods, targeting improvements in antimicrobial and antifungal activities. For example, Ozden et al. (2005) synthesized benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine substituted groups, which showed potent antibacterial activities against various strains including MRSA and MRSE (Ozden et al., 2005). Another approach by Sawant and Kawade (2011) involved synthesizing novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents, highlighting the versatility of the compound's synthesis for different biological activities (Sawant & Kawade, 2011).

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-acetamide derivatives has been characterized using various spectroscopic methods. Shajari et al. (2018) explored the structural and electronic properties of synthesized molecules, confirming their structures through IR, 1H NMR, 13C NMR, and elemental analysis. This detailed analysis contributes to understanding the compound's reactivity and potential for modifications (Shajari, Ghiasi, & Ramazani, 2018).

Scientific Research Applications

Corrosion Inhibition

1H-Benzimidazole-2-acetamide derivatives have been found to be effective corrosion inhibitors. A study by Rouifi et al. (2020) synthesized new benzimidazole derivatives, including 1H-Benzimidazole-2-acetamide variants, and characterized their corrosion inhibition potential for carbon steel in an acidic solution. These derivatives were found to significantly inhibit corrosion, with the inhibition efficiency reaching up to 95.0% (Rouifi et al., 2020).

Antibacterial Properties

Chaudhari et al. (2020) investigated the synthesis of N-substituted benzimidazole derivatives, including 1H-Benzimidazole-2-acetamide, for their potent antibacterial activities, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). These compounds exhibited significant antibacterial properties, with some being more potent than standard drugs (Chaudhari et al., 2020).

Antifungal and Antimicrobial Activity

Devi, Shahnaz, and Prasad (2022) synthesized a series of 1H-Benzimidazole-2-acetamide derivatives and tested them for antifungal and antibacterial activities. These derivatives showed excellent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and demonstrated good cytotoxic properties (Devi, Shahnaz, & Prasad, 2022).

Anti-Inflammatory Properties

Research by Bhor and Sable (2022) explored the anti-inflammatory activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives. These compounds were found to have promising anti-inflammatory effects when tested using the rat-paw-oedema method (Bhor & Sable, 2022).

Antioxidant Potential

A study by Basta et al. (2017) synthesized some benzimidazole derivatives, including 1H-Benzimidazole-2-acetamide, and evaluated them as antioxidants for base oil. The compounds showed significant inhibition efficiency, indicating their potential as antioxidants in industrial applications (Basta et al., 2017).

Safety And Hazards

The safety data sheet for 1H-Benzimidazole-2-acetamide suggests that it should be handled with chemical impermeable gloves and adequate ventilation . It also advises preventing further spillage or leakage if it is safe to do so .

Future Directions

Benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles . This might be a revolutionary approach in drug discovery .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRDCKXOEFPOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209623
Record name 1H-Benzimidazole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-acetamide

CAS RN

60792-56-5
Record name 1H-Benzimidazole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60792-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-2-acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzimidazole-2-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Kus, H Göker, N Altanlar - Archiv der Pharmazie: An …, 2001 - Wiley Online Library
Some 5‐fluoro‐6‐substitute‐1 H‐benzimidazole‐2‐carbamates (12a—e), 5‐fluoro‐6‐substituted 1 H‐benzimidazole‐2‐acetate (13a—e) and 2‐acetamide (14a—f) derivatives, 2‐…
Number of citations: 40 onlinelibrary.wiley.com
M Alhamd, T Tabatabaie, I Parseh, F Amiri… - … Science and Pollution …, 2021 - Springer
… As can be seen in pathway I, 1H-benzimidazole-2-acetamide (P1) can be produced by breaking down RB5 and cycling intramolecular by-products. Then, by decarboxylation and …
Number of citations: 17 link.springer.com
A Mehdi, T Tayebeh, P Iman, A Fazel… - Environmental …, 2021 - search.proquest.com
… As can be seen in pathway I, 1H-benzimidazole-2-acetamide (P1) can be produced by breaking down RB5 and cycling intramolecular by-products. Then, by decarboxylation and …
Number of citations: 0 search.proquest.com

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